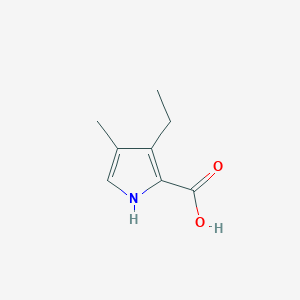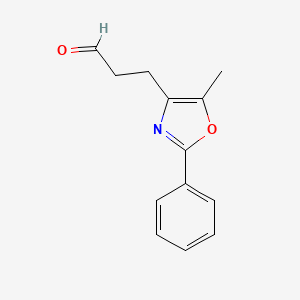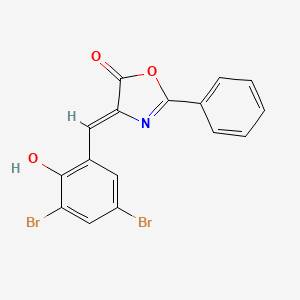
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group substituted with dibromo and hydroxy groups, attached to an oxazol-5(4H)-one ring. The presence of bromine atoms and the oxazol-5(4H)-one ring contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 3,5-dibromosalicylaldehyde with 2-phenyloxazol-5(4H)-one under specific conditions. One common method includes the use of methanol as a solvent and acetic acid as a catalyst. The reaction mixture is refluxed for a certain period, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the oxazol-5(4H)-one ring to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and oxazol-5(4H)-one ring play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide: Shares similar structural features and exhibits comparable biological activities.
N’-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: Another related compound with similar reactivity and applications.
Eigenschaften
CAS-Nummer |
113425-80-2 |
|---|---|
Molekularformel |
C16H9Br2NO3 |
Molekulargewicht |
423.05 g/mol |
IUPAC-Name |
(4Z)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Br2NO3/c17-11-6-10(14(20)12(18)8-11)7-13-16(21)22-15(19-13)9-4-2-1-3-5-9/h1-8,20H/b13-7- |
InChI-Schlüssel |
SRPURPRVWVIXRU-QPEQYQDCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC(=C3)Br)Br)O)/C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
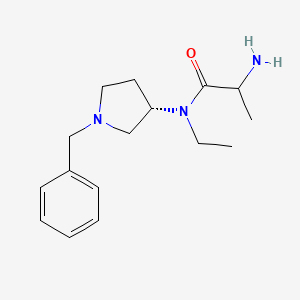

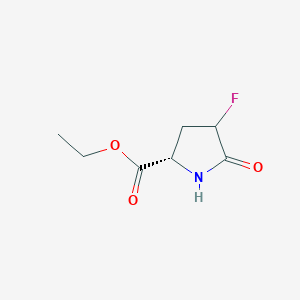
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
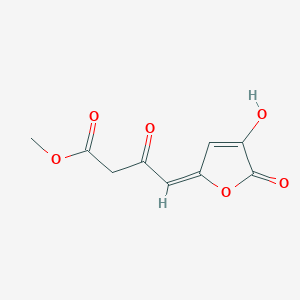
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
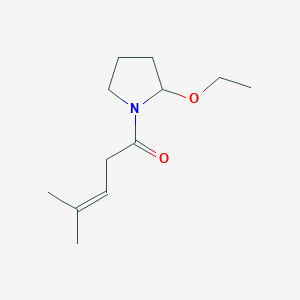
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
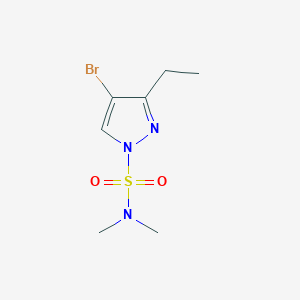
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
